molecular formula C5H9N3O2 B1601635 Methyl 4-azidobutanoate CAS No. 87517-47-3

Methyl 4-azidobutanoate

Cat. No.: B1601635
CAS No.: 87517-47-3
M. Wt: 143.14 g/mol
InChI Key: DPCLJBYTRUAAHH-UHFFFAOYSA-N
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Description

Methyl 4-azidobutanoate is an organic compound with the molecular formula C5H9N3O2. It is a derivative of butanoic acid, where the carboxyl group is esterified with methanol, and an azido group is attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-azidobutanoate can be synthesized through a multi-step process. One common method involves the conversion of 4-bromobutanoic acid to its methyl ester, followed by substitution of the bromine atom with an azido group. The reaction conditions typically involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle azides, which can be hazardous .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-azidobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-azidobutanoate primarily involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring through a 1,3-dipolar cycloaddition mechanism . The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the synthesis of polymers .

Comparison with Similar Compounds

Methyl 4-azidobutanoate can be compared with other azido compounds, such as:

Uniqueness

This compound is unique due to its specific structure, which allows for versatile reactivity in organic synthesis and materials science. Its ability to form stable triazole rings through click chemistry makes it particularly valuable in various research applications .

Properties

IUPAC Name

methyl 4-azidobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-10-5(9)3-2-4-7-8-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCLJBYTRUAAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527176
Record name Methyl 4-azidobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87517-47-3
Record name Methyl 4-azidobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl-4-bromobutyrate in DMSO (0.6 M) was added with stirring NaN3 (1.5 eq). The suspension was heated (45-50° C., oil bath) with stirring for 5 h. After cooling, H2O was added and the mixture extracted with Et2O. The organic extracts were washed with brine and dried over Na2SO4. The solvent was removed in vacuo and the crude oil used without further purification (99%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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